molecular formula C18H22N2O5S2 B6505645 methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate CAS No. 1428375-07-8

methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B6505645
CAS No.: 1428375-07-8
M. Wt: 410.5 g/mol
InChI Key: FGHHUWLYQGEERT-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-(dimethylamino)ethyl chain attached to a 2,3-dihydro-1-benzofuran-5-yl aromatic system.

Properties

IUPAC Name

methyl 3-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-20(2)14(12-4-5-15-13(10-12)6-8-25-15)11-19-27(22,23)16-7-9-26-17(16)18(21)24-3/h4-5,7,9-10,14,19H,6,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHUWLYQGEERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features can be compared to three classes of related molecules identified in the evidence: benzo[b]thiophene carboxylates , sulfonylurea herbicides , and dihydrobenzofuran derivatives .

Benzo[b]Thiophene Carboxylates ()

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) shares a thiophene-carboxylate backbone with the target compound. Key differences include:

  • Core Structure : The target compound’s thiophene ring lacks the fused benzene ring and keto groups present in 1a.
  • Synthesis : Both compounds involve esterification steps, but 1a employs acetic anhydride and boron trifluoride for acetylation .
Feature Target Compound Benzo[b]Thiophene Carboxylate (1a)
Core Structure Thiophene-2-carboxylate Benzo[b]thiophene-2-carboxylate
Key Substituents Sulfamoyl, dihydrobenzofuran Hydroxy, methyl, keto groups
Synthesis Reagents Not specified Acetic anhydride, BF₃·Et₂O

Sulfonylurea Herbicides ()

Sulfonylurea herbicides like triflusulfuron methyl and metsulfuron methyl share sulfonamide-related functional groups but differ critically:

  • Functional Groups : Sulfonylureas feature a sulfonylurea bridge (–SO₂–NH–CO–NH–), whereas the target compound has a sulfamoyl group (–SO₂–NH–).
  • Heterocyclic Systems : Sulfonylureas incorporate triazine rings (e.g., 1,3,5-triazin-2-yl), while the target compound uses thiophene and benzofuran moieties.
  • Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants , but the target compound’s mechanism remains uncharacterized.
Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron)
Sulfonamide Derivative Sulfamoyl (–SO₂–NH–) Sulfonylurea (–SO₂–NH–CO–NH–)
Heterocyclic Core Thiophene, benzofuran Triazine
Known Activity Not reported ALS inhibition

Dihydrobenzofuran Derivatives ()

Compounds like 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate share the dihydrobenzofuran subunit but differ in functionalization:

  • Substituents: The target compound’s dihydrobenzofuran is linked to a dimethylaminoethyl chain, whereas derivatives in feature sulfonate or carbamate groups.
  • Applications : Dihydrobenzofurans in are used as pesticides or growth regulators (e.g., dimethipin) , but the target compound’s utility is unspecified.
Feature Target Compound Dihydrobenzofuran Derivatives (e.g., Dimethipin)
Benzofuran Substitution 5-position: ethyl-dimethylamino chain Varied (e.g., sulfonate, dithiin tetraoxide)
Functional Groups Sulfamoyl, dimethylamino Sulfonate, methylcarbamate
Known Use Not reported Plant growth regulation

Key Structural and Functional Insights

  • Sulfamoyl vs.
  • Benzofuran Substitution: The dimethylaminoethyl chain could enhance lipophilicity and membrane permeability relative to simpler dihydrobenzofuran derivatives .
  • Thiophene Core : Unlike benzo[b]thiophene carboxylates, the unfused thiophene ring may confer greater conformational flexibility .

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